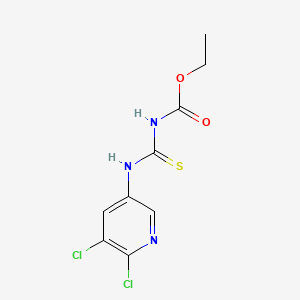
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate is a chemical compound with the molecular formula C9H9Cl2N3O2S and a molecular weight of 294.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and a thioureidocarboxylate group at position 3. It is typically a yellow to off-white solid .
Métodos De Preparación
The synthesis of Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate involves several steps. One common method includes the reaction of 3-amino-5,6-dichloropyridine with ethyl isothiocyanatoformate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The thioureidocarboxylate group is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparación Con Compuestos Similares
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate can be compared with other similar compounds, such as:
Ethyl 3-(5,6-dichloropyridin-3-yl)carbamothioate: Similar in structure but lacks the carboxylate group.
Ethyl 3-(5,6-dichloropyridin-3-yl)ureidocarboxylate: Contains a urea group instead of a thiourea group.
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxamide: Contains a carboxamide group instead of a carboxylate group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the thioureidocarboxylate group in this compound makes it unique and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C9H9Cl2N3O2S |
|---|---|
Peso molecular |
294.16 g/mol |
Nombre IUPAC |
ethyl N-[(5,6-dichloropyridin-3-yl)carbamothioyl]carbamate |
InChI |
InChI=1S/C9H9Cl2N3O2S/c1-2-16-9(15)14-8(17)13-5-3-6(10)7(11)12-4-5/h3-4H,2H2,1H3,(H2,13,14,15,17) |
Clave InChI |
YZSMPNIOHXLNRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=CC(=C(N=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
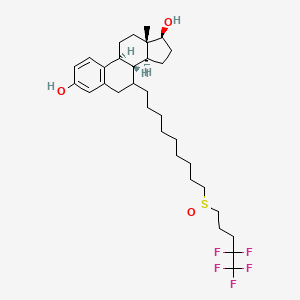
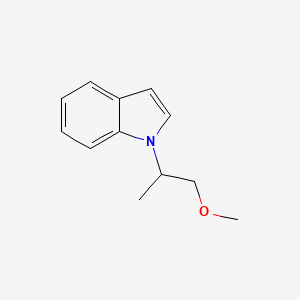

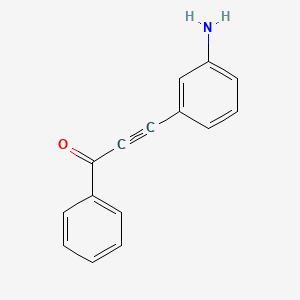
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
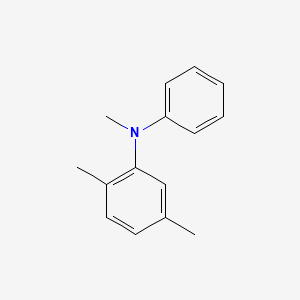

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
